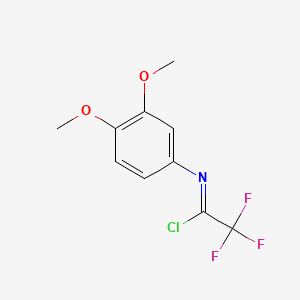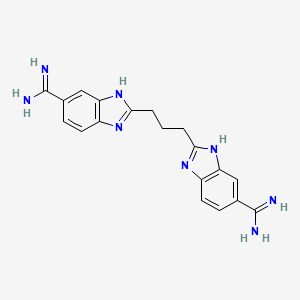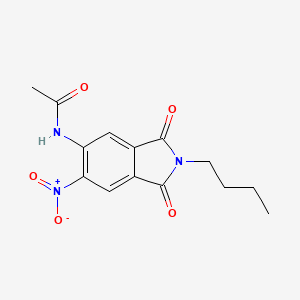
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide: is an organic compound with the molecular formula C14H15N3O5 This compound is characterized by its isoindolinyl core, which is substituted with a butyl group, a nitro group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide typically involves the following steps:
Formation of the Isoindolinyl Core: The isoindolinyl core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using a suitable butylating agent.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindolinyl derivatives.
Scientific Research Applications
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide can be compared with other similar compounds, such as:
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, nitro group, and acetamide group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N3O5 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
N-(2-butyl-6-nitro-1,3-dioxoisoindol-5-yl)acetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-4-5-16-13(19)9-6-11(15-8(2)18)12(17(21)22)7-10(9)14(16)20/h6-7H,3-5H2,1-2H3,(H,15,18) |
InChI Key |
KFINCMROPIMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC(=C(C=C2C1=O)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


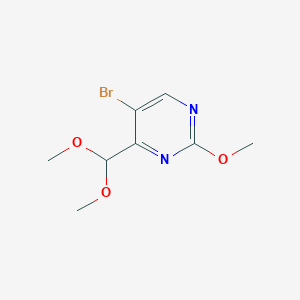
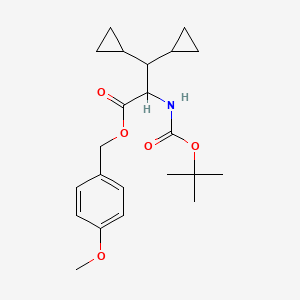
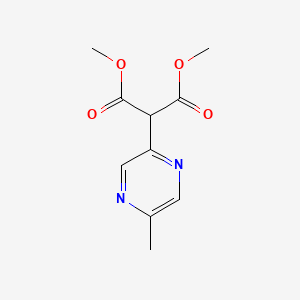

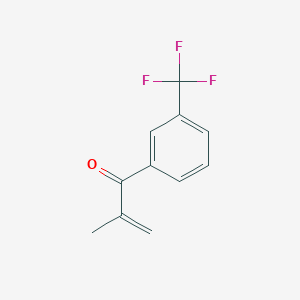
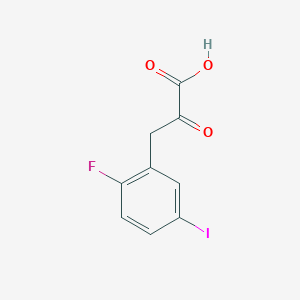
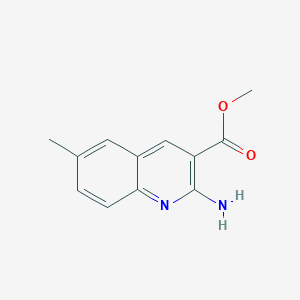

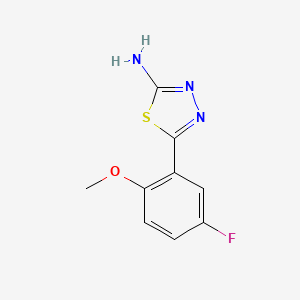
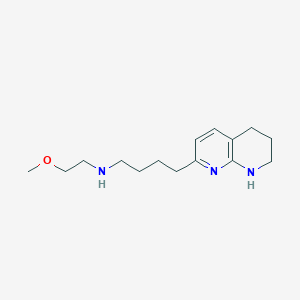
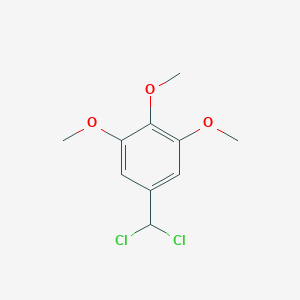
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
